molecular formula C16H15ClN2O3S B14973620 4-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

4-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B14973620
M. Wt: 350.8 g/mol
InChI Key: VAXWMJDZDMLQFM-UHFFFAOYSA-N
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Description

4-CHLORO-N-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoline moiety fused with a sulfonamide group

Preparation Methods

The synthesis of 4-CHLORO-N-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Fischer indole synthesis . The sulfonamide group is then introduced through a reaction with a suitable sulfonyl chloride under basic conditions . Industrial production methods may involve optimization of these steps to improve yield and purity.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can bind to active sites of enzymes, inhibiting their activity . The sulfonamide group can enhance binding affinity and specificity, leading to more effective inhibition of target enzymes .

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

4-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide

InChI

InChI=1S/C16H15ClN2O3S/c1-19-15-8-5-13(10-11(15)2-9-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-8,10,18H,2,9H2,1H3

InChI Key

VAXWMJDZDMLQFM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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